molecular formula C15H12N4O4S B2437365 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile CAS No. 1251627-35-6

2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile

Cat. No.: B2437365
CAS No.: 1251627-35-6
M. Wt: 344.35
InChI Key: GJCBBWHSOQZBDD-UHFFFAOYSA-N
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Description

2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C15H12N4O4S and its molecular weight is 344.35. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-23-12-6-4-11(5-7-12)19-14-13(3-2-9-17-14)24(21,22)18(10-8-16)15(19)20/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCBBWHSOQZBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound’s mode of action is likely to involve specific interactions with its target receptors or enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile. .

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its broad spectrum of pharmacological activities. For instance, it may inhibit enzymes involved in inflammatory responses, disrupt cellular processes in cancer cells, or interfere with microbial metabolic pathways.

Biological Activity

The compound 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from simpler precursors. The method often includes the use of various reagents such as nitriles and thiadiazines under controlled conditions to achieve high yields and purity. For example, one study utilized ultrasound-assisted synthesis to enhance reaction efficiency and yield .

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-e][1,2,4]thiadiazine have shown efficacy against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)
Compound AHCT-11615.0
Compound BMCF-722.5
Compound CHeLa18.0

Anti-inflammatory Properties

In addition to anticancer activity, the compound may also possess anti-inflammatory properties. Preliminary studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for these compounds against COX-1 and COX-2 enzymes were reported to be in the range of 19 to 42 μM .

Table 2: Inhibition of COX Enzymes by Related Compounds

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound D19.4531.40
Compound E26.0423.80

The biological activity of this class of compounds is often attributed to their ability to interact with specific molecular targets within cells. For instance, the inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases, suggests a potential therapeutic pathway for treating conditions such as cardiovascular diseases .

Case Studies

Recent studies have demonstrated the effectiveness of similar compounds in preclinical models. For example:

  • Study on Anticancer Efficacy : A study evaluated a series of pyrido[2,3-e][1,2,4]thiadiazine derivatives against human cancer cell lines and found that certain modifications significantly enhanced cytotoxicity.
  • Inflammation Model : Another study assessed the anti-inflammatory effects in a lipopolysaccharide-induced model and showed marked reductions in inflammatory markers upon treatment with these compounds.

Scientific Research Applications

The compound 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications based on recent research findings and documented case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research indicates that derivatives of this compound exhibit significant inhibitory effects against viral proteins, particularly those associated with HIV-1. For instance, modifications on the benzene ring have been shown to enhance antiviral potency through mechanisms involving scaffold hopping and bioisosterism strategies .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that the introduction of specific substituents can improve selectivity and efficacy against tumor cells while minimizing toxicity to normal cells.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. Research has demonstrated that similar thiadiazine derivatives can inhibit enzymes critical for cancer progression and viral replication. This inhibition can lead to decreased cell proliferation and enhanced apoptosis in affected cells.

Summary of Biological Activities

Activity TypeCompound VariantEC50 (µM)Reference
Antiviral11l0.090
AnticancerThiadiazine DerivativeVaries
Enzyme InhibitionSimilar StructuresVaries

Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
4-NH2Increased potency
4-NO2Moderate activity
4-BrDecreased activity

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of similar compounds reported that specific modifications led to enhanced activity against HIV-1 CA protein. The most active compound exhibited an EC50 value significantly lower than that of established antiviral agents, indicating its potential as a lead compound for further development .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on derivatives of the compound revealed selective cytotoxicity against several cancer cell lines. The results indicated that the presence of the methoxyphenyl group was crucial for enhancing the interaction with cellular targets involved in cancer proliferation pathways .

Chemical Reactions Analysis

Core Pyrido-Thiadiazine Formation

The synthesis involves a three-step mechanism :

  • Intermediate Formation : Condensation of aminoguanidine with carbonyl compounds.

  • SNAr Reaction : Intramolecular attack at the pyridine ring’s 4-position, eliminating H₂S and forming a pyridothiadiazine intermediate.

  • Ring Closure : Final condensation to yield the tricyclic structure.

Role of Functional Groups

  • Dioxido Groups (Sulfonyl) : Stabilize the thiadiazine ring and influence reactivity.

  • 4-Methoxyphenyl Substituent : Electron-donating group may modulate electronic properties of the core.

  • Acetonitrile Group : A nitrile moiety, which can participate in nucleophilic substitution or hydrolysis under specific conditions.

Acetonitrile Group Transformations

While not explicitly detailed in the provided sources, the acetonitrile substituent could undergo:

  • Hydrolysis : Conversion to amide or carboxylic acid derivatives under acidic/basic conditions.

  • Nucleophilic Substitution : Reaction with strong nucleophiles (e.g., amines, alcohols) to form new bonds.

Thiadiazine Ring Reactions

  • Sulfur Extrusion : Under strong reducing agents (e.g., H₂S elimination), though typical for simpler thiadiazines .

  • Electrophilic Aromatic Substitution : Potential reactions at the pyrido core, influenced by substituents.

Analytical and Structural Confirmation

Key techniques for verifying the compound’s structure include:

  • NMR Spectroscopy : ¹H-NMR to identify aromatic protons and substituent positions .

  • IR Spectroscopy : Detection of functional groups (e.g., carbonyl, nitrile).

  • Mass Spectrometry : Molecular weight confirmation (~469 g/mol for similar analogs).

Research Findings

  • Synthesis Optimization : Ester-based methods (Method B) significantly reduce reaction times compared to acid-based methods .

  • Mechanistic Insights : H₂S elimination delays reaction completion, highlighting the need for controlled conditions .

  • Functional Group Impact : Substituents like methoxyphenyl and acetonitrile may tailor reactivity for specific applications.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, a fluoro-substituted benzo-thiadiazine derivative may react with a thioether reagent in the presence of a base (e.g., triethylamine) under controlled temperature and solvent conditions. Purification via recrystallization or chromatography ensures high yield and purity . This method is scalable but requires optimization of parameters like reaction time and stoichiometry to avoid byproducts.

Basic: Which analytical techniques are essential for characterizing purity and structural integrity?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are critical for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N at ~2193 cm⁻¹, C=O at ~1653 cm⁻¹). High-Performance Liquid Chromatography (HPLC) or melting point analysis verifies purity . X-ray crystallography may resolve complex stereochemistry in advanced studies .

Advanced: How can reaction conditions be optimized to enhance synthetic efficiency?

Answer:
Systematic parameter variation is key:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
  • Temperature control : Lower temperatures reduce side reactions (e.g., oxidation).
  • Catalyst screening : Bases like piperidine or K₂CO₃ may accelerate substitution.
    Design of Experiments (DoE) methodologies can statistically identify optimal conditions while minimizing trial runs .

Advanced: How should researchers reconcile contradictory bioactivity data across studies?

Answer:
Contradictions often arise from structural analogs with minor modifications (e.g., substituent groups). To resolve discrepancies:

Compare assay conditions (e.g., cell lines, concentration ranges).

Perform computational docking to assess binding affinity variations.

Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based).
For example, a compound with a thienopyrimidine core may show enhanced anticancer activity over simpler analogs due to multi-target interactions .

Advanced: What experimental designs assess environmental fate and ecotoxicological impacts?

Answer:
Adopt tiered approaches:

  • Laboratory studies : Measure hydrolysis rates, photostability, and partitioning coefficients (log P) .
  • Microcosm/mesocosm systems : Evaluate biodegradation in simulated ecosystems.
  • Field monitoring : Track bioaccumulation in biotic/abiotic compartments.
    Randomized block designs with split plots (e.g., ) ensure reproducibility across variables like pH and temperature gradients .

Basic: What common chemical reactions does this compound undergo?

Answer:
Key reactions include:

  • Oxidation : Sulfur moieties form sulfoxides/sulfones with H₂O₂ or mCPBA.
  • Reduction : Nitrile groups convert to amines using NaBH₄/Pd.
  • Nucleophilic substitution : Fluorine or methoxy groups are replaceable with amines/thiols under basic conditions .

Advanced: What in silico methods predict pharmacokinetics and toxicity?

Answer:
Use QSAR models and molecular dynamics simulations to predict:

  • ADMET properties : Solubility (LogS), cytochrome P450 interactions.
  • Toxicity endpoints : Ames test (mutagenicity), LD₅₀.
    Software like Schrödinger Suite or SwissADME integrates these analyses, though experimental validation (e.g., microsomal stability assays) remains critical .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity?

Answer:

Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).

Test against target proteins (e.g., kinases, receptors) using fluorescence polarization or SPR.

Map pharmacophores via crystallography or docking (e.g., pyrido-thiadiazine interactions with ATP-binding pockets).
SAR tables comparing IC₅₀ values and structural motifs (e.g., ) highlight critical functional groups .

Basic: What biological activities have been preliminarily reported?

Answer:
Early studies indicate:

  • Antimicrobial : Inhibition of bacterial biofilms (e.g., S. aureus).
  • Anticancer : Apoptosis induction in leukemia cell lines (IC₅₀ ~5–10 µM).
  • Anti-inflammatory : COX-2 suppression in macrophage models.
    Mechanistic studies often pair these findings with ROS generation or cell cycle arrest assays .

Advanced: What considerations are critical for in vivo toxicity studies?

Answer:

  • Dose-ranging : Determine MTD (maximum tolerated dose) in rodents via OECD 423 guidelines.
  • Pharmacokinetics : Track plasma half-life and organ distribution (e.g., LC-MS/MS).
  • Histopathology : Assess liver/kidney damage post-administration.
    Use randomized, blinded designs with controls (e.g., vehicle-only) to minimize bias, as in ’s split-plot framework .

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